3-Hydroxy-3-methylbutanenitrile

Catalog No.
S758687
CAS No.
13635-04-6
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-methylbutanenitrile

CAS Number

13635-04-6

Product Name

3-Hydroxy-3-methylbutanenitrile

IUPAC Name

3-hydroxy-3-methylbutanenitrile

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3

InChI Key

CWPMDJFBWQJRGT-UHFFFAOYSA-N

SMILES

CC(C)(CC#N)O

Canonical SMILES

CC(C)(CC#N)O

Potential Precursor for Pharmaceutical Compounds:

Some research suggests 3-HMBn could serve as a precursor for the synthesis of pharmaceutically relevant molecules. Its specific structure, containing both a hydroxyl group and a nitrile group, makes it potentially suitable for various chemical modifications leading to diverse and potentially valuable compounds. However, further research is needed to explore the feasibility and efficiency of using 3-HMBn for this purpose. Source: Sigma-Aldrich product page for 3-Hydroxy-3-methylbutyronitrile:

3-Hydroxy-3-methylbutanenitrile, with the chemical formula C₅H₉NO and CAS number 13635-04-6, is an organic compound characterized by a hydroxyl group and a nitrile functional group attached to a branched carbon chain. The compound has a molecular weight of approximately 99.131 g/mol and exhibits a density of about 1.0 g/cm³. It is typically encountered as a colorless liquid or solid, depending on the conditions. The boiling point of this compound is reported to be around 217.2 °C at 760 mmHg, although specific melting point data is not readily available .

Due to the presence of both hydroxyl and nitrile groups. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reformatsky Reaction: Under specific conditions, this compound can be involved in reactions that form esters or other derivatives, particularly when reacting with phosphinodiamidites .
  • Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid, which may further react under acidic or basic conditions.

Research indicates that 3-hydroxy-3-methylbutanenitrile may exhibit biological activity, particularly in relation to its structural properties. For instance, it has been isolated from certain plant species like Acacia sieberiana, where it has been identified as a cyanogenic glucoside . Such compounds are known for their potential toxicity and ability to release cyanide upon enzymatic hydrolysis, which poses ecological implications.

The synthesis of 3-hydroxy-3-methylbutanenitrile can be achieved through several methods:

  • From Isobutyraldehyde: This method involves the reaction of isobutyraldehyde with cyanogen chloride under controlled conditions to yield 3-hydroxy-3-methylbutanenitrile .
  • Alternative Synthetic Routes: Other synthetic approaches may include variations of nucleophilic addition reactions or condensation reactions involving suitable precursors.

3-Hydroxy-3-methylbutanenitrile finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Its role as a cyanogenic compound makes it significant in studies related to plant defense mechanisms and toxicology.

Interaction studies involving 3-hydroxy-3-methylbutanenitrile focus on its reactivity with biological systems and its potential effects when released into the environment. The compound's ability to release cyanide upon degradation raises concerns regarding its toxicity to both flora and fauna, necessitating further research into its environmental impact and safety profile.

Several compounds share structural similarities with 3-hydroxy-3-methylbutanenitrile. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Hydroxy-3-methylbutanenitrileC₅H₉NOStructural isomer with different positioning of hydroxyl group.
AcetonitrileC₂H₃NSimple nitrile without hydroxyl group; widely used as a solvent.
3-HydroxybutyronitrileC₄H₇NOSimilar nitrile compound with one less carbon; used in similar applications.

The uniqueness of 3-hydroxy-3-methylbutanenitrile lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to these similar compounds. Its dual functionality as both an alcohol and a nitrile enhances its utility in synthetic chemistry and biological studies.

Traditional Synthetic Routes

Nucleophilic Substitution Reactions with Alkyl Halides

The most established method involves reacting 1-chloro-2-methylpropan-2-ol with sodium cyanide (NaCN) in a mixed ethanol-water solvent under reflux. This nucleophilic substitution replaces the chlorine atom with a nitrile group, achieving yields up to 90% . The reaction mechanism proceeds via an SN2 pathway, facilitated by the polar aprotic solvent stabilizing the transition state:

$$
\text{CH}3\text{C(OH)(CH}3\text{)CH}2\text{Cl} + \text{NaCN} \rightarrow \text{CH}3\text{C(OH)(CH}3\text{)CH}2\text{CN} + \text{NaCl}
$$

Table 1: Comparison of Nucleophilic Substitution Methods

SubstrateReagentSolventTemperatureYield (%)Source
1-Chloro-2-methylpropan-2-olNaCNEthanol/H₂OReflux90
Isobutylene oxideKCNAqueous60°C85

An alternative route employs isobutylene oxide and cyanide ions, yielding 3-hydroxy-3-methylbutanenitrile through epoxide ring-opening. This method avoids hazardous alkyl halides but requires careful pH control to prevent side reactions .

Cyanohydrin Formation via Aldehyde/Ketone Condensation

3-Hydroxy-3-methylbutanenitrile is structurally classified as the cyanohydrin of isobutyraldehyde. The general cyanohydrin synthesis involves nucleophilic addition of cyanide to carbonyl compounds under basic conditions :

$$
\text{(CH}3\text{)}2\text{CHCHO} + \text{HCN} \rightarrow \text{(CH}3\text{)}2\text{C(OH)CH}_2\text{CN}
$$

While this method is well-documented for aldehydes, its application to isobutyraldehyde remains theoretical in the provided sources. Practical challenges include the volatility of HCN and the need for strict temperature control to prevent retro-cyanohydrin decomposition.

Catalytic and Enzymatic Approaches

Transition Metal-Catalyzed Cross-Coupling Reactions

Recent advances leverage transition metals to activate inert substrates. Copper-catalyzed cyanation of secondary alkyl chlorides under UV light enables nitrile formation at room temperature. For example, CuI catalyzes the reaction of 1-chloro-2-methylpropan-2-ol with [N(n-Bu)₄][CN] in a 5:1 H₂O/THF mixture, achieving 89% yield . The mechanism likely involves single-electron transfer (SET) from an excited [Cu(CN)₂]⁻ species.

Palladium catalysts, though effective for aryl halides (e.g., Suzuki-Miyaura cyanation ), show limited utility for aliphatic substrates due to competing β-hydride elimination.

Biocatalytic Methods Using Halohydrin Dehalogenases

Enzymatic routes offer eco-friendly alternatives. Nitrilases and nitrile hydratases catalyze the hydrolysis of nitriles to carboxylic acids or amides , but their reverse activity (nitrile synthesis) is underexplored. Patent EP3947336A1 describes a two-step enzymatic process: (1) nitrilase-mediated hydrolysis of 3-hydroxy-3-methylbutyronitrile to 3-hydroxy-3-methylbutyrate (HMB), and (2) neutralization to recover the nitrile . While indirect, this approach highlights the potential of enzyme engineering for nitrile biosynthesis.

Industrial-Scale Production

Continuous Flow Reactor Systems

Continuous flow systems enhance safety and scalability for nitrile synthesis. Supercritical acetonitrile (350°C, 65 bar) facilitates direct conversion of carboxylic acids to nitriles via acid-nitrile exchange, achieving 92% yield for benzonitrile . Adapting this to 3-hydroxy-3-methylbutanenitrile would require substituting isobutyric acid as the feedstock.

Table 2: Industrial Production Parameters

ParameterOptimal RangeImpact on YieldSource
Temperature60–80°CMaximizes kinetics
Catalyst Loading2.5–5 mol% CuIPrevents over-oxidation
Residence Time25–60 minBalances conversion vs. degradation

Optimization of Reaction Parameters

Key factors include:

  • Solvent Composition: Ethanol-water mixtures (3:1) improve NaCN solubility while minimizing hydrolysis .
  • Light Exposure: UVC irradiation (254 nm) enhances CuI catalytic activity by generating reactive cyanide radicals .
  • Enzyme Stability: Phosphate buffer (pH 7.5) maintains nitrilase activity during prolonged runs .

Radical-Based Functionalization

Site-Selective C–H Activation via Decatungstate Anions

The decatungstate anion [W₁₀O₃₂]⁴⁻ represents a powerful photocatalyst for site-selective carbon-hydrogen bond activation in organic substrates, including nitrile-containing compounds such as 3-hydroxy-3-methylbutanenitrile [12]. The mechanism begins with photoexcitation of the decatungstate anion to provide a triplet excited state, which subsequently undergoes hydrogen atom transfer from the substrate [10]. The selectivity of decatungstate for electron-rich, sterically accessible carbon-hydrogen bonds makes it particularly effective for functionalizing tertiary carbon centers adjacent to electronegative groups [12].

The photocatalytic cycle involves initial light absorption by the decatungstate cluster, creating a charge-transfer excited state with approximately 30 picosecond lifetime [37]. This excited state transforms into a longer-lived reactive intermediate designated as tungsten-oxygen species with approximately 55 nanosecond lifetime in deoxygenated acetonitrile [37]. The quantum yield for formation of this reactive intermediate approaches 0.6, which correlates with observed product formation yields in decatungstate-catalyzed transformations [37].

For substrates containing both hydroxyl and nitrile functionalities, the decatungstate catalyst demonstrates preferential activation of carbon-hydrogen bonds alpha to the hydroxyl group due to their enhanced hydridic character [10]. The tertiary carbon center in 3-hydroxy-3-methylbutanenitrile presents an optimal target for such selective activation, as tertiary carbon-hydrogen bonds exhibit lower bond dissociation energies compared to primary or secondary positions [12].

The mechanistic pathway proceeds through initial hydrogen atom abstraction to generate a carbon-centered radical, followed by subsequent radical capture or functionalization steps [35]. Density functional theory calculations reveal that the bridging oxygen atoms in lateral positions of the decatungstate cluster serve as the most active sites for hydrogen atom transfer processes [35]. The resulting carbon radicals can then participate in various coupling reactions or be trapped by suitable electrophiles present in the reaction mixture [8].

Photochemical Radical Generation and Trapping

Photochemical radical generation from nitrile-containing substrates involves multiple mechanistic pathways depending on the specific photocatalyst and reaction conditions employed [11]. For 3-hydroxy-3-methylbutanenitrile, the presence of both hydroxyl and nitrile groups creates opportunities for selective radical formation at different molecular sites [8]. Recent advances in photoinduced nitrogen-oxygen bond fragmentation have provided new methods for generating radical intermediates from organic substrates under mild visible light conditions [11].

The excited state oxidation potentials of various photocatalysts enable selective activation of different carbon-hydrogen bonds within the same molecule [11]. Quinoline nitrogen-oxide based photoactive esters demonstrate particularly strong oxidizing characteristics in their excited states, with standard potentials exceeding +2.30 volts versus saturated calomel electrode [11]. These powerful oxidants can effectively generate radicals from tertiary carbon positions adjacent to electronegative substituents [11].

Mechanistic studies using laser flash photolysis techniques have revealed that photogenerated radicals can be trapped by various electrophilic species, including imines, aldehydes, and activated alkenes [8]. The carbon-centered radicals derived from hydrogen atom transfer processes typically exhibit nucleophilic character, making them suitable for addition reactions with electron-deficient substrates [8]. Kinetic isotope effect measurements confirm that carbon-hydrogen bond cleavage represents the rate-limiting step in many photocatalytic radical generation processes [8].

The efficiency of radical trapping depends on both the nature of the radical intermediate and the concentration of trapping agents in the reaction mixture [11]. For nitrile-containing radicals, the electron-withdrawing nature of the cyano group stabilizes adjacent radical centers while maintaining sufficient reactivity for subsequent transformations [8]. Time-resolved spectroscopic studies indicate that radical intermediates typically exhibit microsecond lifetimes, providing adequate opportunity for productive radical trapping events [34].

Nucleophilic and Electrophilic Transformations

Hydroxyl Group Participation in Substitution Reactions

The hydroxyl group in 3-hydroxy-3-methylbutanenitrile can participate in nucleophilic substitution reactions, although its reactivity differs significantly from that of alkyl halides due to the poor leaving group ability of hydroxide ion [14]. The hydroxyl group represents a much stronger base compared to halide ions, making direct substitution reactions thermodynamically unfavorable under neutral conditions [14]. However, modification of the hydroxyl group through protonation or conversion to better leaving groups enables efficient substitution transformations [14].

Under acidic conditions, protonation of the hydroxyl group converts it to a water molecule, which serves as a significantly better leaving group in substitution reactions [14]. The hydronium ion exhibits much stronger acidity than water, facilitating the departure of water molecules during nucleophilic attack [14]. This activation strategy proves particularly effective for tertiary alcohols, where the resulting carbocation intermediate enjoys additional stabilization from adjacent alkyl substituents [15].

Alternative approaches for hydroxyl group activation include conversion to sulfonates, halides, or other derivatives with enhanced leaving group capabilities [16]. Reagents such as thionyl chloride or phosphorus tribromide can transform the hydroxyl functionality into reactive halide derivatives that readily undergo nucleophilic substitution . These transformations typically proceed through ionic mechanisms involving carbocation intermediates, particularly for tertiary substrates like 3-hydroxy-3-methylbutanenitrile [15].

The presence of the adjacent nitrile group in 3-hydroxy-3-methylbutanenitrile provides additional electronic effects that can influence substitution reactivity [17]. The electron-withdrawing nature of the cyano functionality may stabilize carbocation intermediates through inductive effects, although this stabilization is primarily transmitted through sigma bonds rather than resonance interactions [17]. Solvent effects also play crucial roles in determining substitution outcomes, with polar protic solvents generally favoring ionization pathways [16].

Nitrile Reduction Pathways to Amine Derivatives

The nitrile functionality in 3-hydroxy-3-methylbutanenitrile can be selectively reduced to primary amine derivatives using appropriate reducing agents [18]. Lithium aluminum hydride represents the most commonly employed reagent for complete reduction of nitriles to primary amines [20]. The mechanism involves sequential nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by aqueous workup to generate the final amine product [18].

The reduction process initiates with nucleophilic attack of hydride ion on the electrophilic carbon of the nitrile group, forming an imine salt intermediate [20]. This intermediate undergoes a second nucleophilic addition by aluminum hydride species, producing a highly reactive derivative containing both nitrogen-aluminum and nitrogen-lithium bonds [20]. The polar nature of these bonds facilitates rapid hydrolysis during aqueous workup, ultimately yielding the primary amine functionality [18].

For selective reduction to aldehydes rather than amines, milder reducing agents such as diisobutylaluminum hydride can be employed [18]. This reagent provides sufficient reducing power to effect the first hydride addition but lacks the reactivity necessary for complete reduction to the amine level [20]. Careful control of reaction conditions and stoichiometry enables selective formation of aldehyde products through controlled hydrolysis of the intermediate imine species [18].

The presence of the hydroxyl group in 3-hydroxy-3-methylbutanenitrile introduces additional complexity to the reduction process, as some reducing agents may also affect the alcohol functionality [41]. Lithium aluminum hydride typically does not reduce tertiary alcohols under standard conditions, allowing selective transformation of the nitrile group while preserving the hydroxyl functionality [20]. However, careful monitoring of reaction progress remains essential to avoid potential side reactions or over-reduction [18].

Oxidative and Reductive Modifications

Carbonyl Formation via Hydroxyl Group Oxidation

The tertiary hydroxyl group in 3-hydroxy-3-methylbutanenitrile can undergo oxidative transformation to generate corresponding carbonyl functionalities [24]. However, tertiary alcohols present unique challenges for oxidation reactions due to the absence of hydrogen atoms on the carbinol carbon [26]. Standard oxidizing agents such as potassium permanganate or chromium trioxide typically effect oxidation through initial hydrogen abstraction, making them unsuitable for tertiary alcohol substrates .

Alternative oxidation strategies focus on the formation of carbon-oxygen double bonds through different mechanistic pathways [22]. Direct oxidative cyanation protocols have been developed that can simultaneously oxidize alcohol functionalities while introducing nitrile groups, although these transformations typically require specialized catalyst systems [24]. Cobalt oxide/manganese oxide catalysts demonstrate particular effectiveness for direct oxidative cyanation of alcohols under ammonia conditions [24].

The oxidation of tertiary alcohols often proceeds through radical mechanisms involving initial hydrogen atom abstraction from adjacent carbon centers [23]. These processes can lead to ring contraction, fragmentation, or rearrangement reactions depending on the specific substrate structure and reaction conditions [22]. For 3-hydroxy-3-methylbutanenitrile, oxidative conditions may promote elimination reactions due to the presence of beta-hydrogen atoms adjacent to the tertiary carbon center .

Mechanistic studies reveal that protein carbonylation reactions provide insights into the oxidative modification of hydroxyl groups under biological conditions [21]. These investigations demonstrate that both oxidative and non-oxidative pathways can introduce carbonyl functionalities into organic molecules [21]. The formation of reactive aldehydes and ketones through oxidative stress represents a significant pathway for carbonyl generation in complex organic systems [22].

Selective Reduction of Nitrile to Amide Functionalities

The selective reduction of nitriles to amides represents a challenging transformation that requires careful control of reaction conditions to avoid over-reduction to amine products [25]. For 3-hydroxy-3-methylbutanenitrile, this selectivity becomes particularly important due to the presence of multiple functional groups that could be affected by reducing conditions [27]. Mild hydrolysis conditions using alkaline hydrogen peroxide solutions provide one approach for achieving selective amide formation [27].

The mechanism of nitrile hydrolysis to amides involves initial nucleophilic attack of hydroxide ion on the nitrile carbon, followed by protonation to generate an imidic acid intermediate [40]. This intermediate undergoes tautomerization to the more stable amide form through proton transfer processes [40]. Careful control of reaction time and temperature prevents further hydrolysis of the amide product to the corresponding carboxylic acid [38].

Alternative strategies for selective amide formation include the use of specialized reagent systems that can effect partial reduction of the nitrile functionality [25]. Trifluoroacetic acid or acetic acid-sulfuric acid mixtures have been reported to enable indirect hydration of nitriles to amides through formation of intermediate imidic ester species [25]. These intermediates undergo subsequent hydrolysis to yield the desired amide products [39].

The Ritter reaction provides another pathway for converting nitriles to amides, particularly when tertiary alkyl groups are desired on the nitrogen atom [39]. This transformation involves protonation-induced activation of the nitrile followed by nucleophilic attack and hydrolysis [39]. However, application of this methodology to 3-hydroxy-3-methylbutanenitrile requires consideration of potential competing reactions involving the hydroxyl functionality [42].

Table 1: Reduction Pathways for Nitrile Functionalities

Reducing AgentProductReaction ConditionsSelectivity
Lithium Aluminum HydridePrimary AmineAnhydrous Ether, Room Temperature [18]Complete Reduction
Diisobutylaluminum HydrideAldehydeToluene, Low Temperature [18]Partial Reduction
Alkaline Hydrogen PeroxidePrimary AmideAqueous Ethanol, Mild Heating [27]Selective Hydrolysis
Trifluoroacetic AcidPrimary AmideNeat Conditions, Controlled Temperature [25]Selective Hydration

Table 2: Physical Properties and Reactivity Data

PropertyValueReference
Molecular Weight99.131 g/mol [1] [1]
Boiling Point217.2±13.0°C at 760 mmHg [1] [1]
Density1.0±0.1 g/cm³ [1] [1]
Flash Point85.2±19.8°C [1] [1]
Thermal Degradation Product3-Methyl-2-butenenitrile
Degradation MechanismSix-membered Cyclic Transition State [2] [2]

Synthesis of β-Hydroxy Amino Acids and Peptides

3-Hydroxy-3-methylbutanenitrile serves as a crucial intermediate in the synthesis of β-hydroxy α-amino acids, which are fundamental structural components in many biologically active compounds [1]. The compound functions as a glycine derivative precursor in Brønsted base catalyzed reactions, enabling the highly enantioselective synthesis of β-hydroxy α-amino acids with exceptional syn-selectivity [2].

Research demonstrates that benzophenone-derived imine of glycine ortho-nitroanilide, when combined with 3-hydroxy-3-methylbutanenitrile, produces β-hydroxy α-amino acids through a hydrogen-bonding platform mechanism that accounts for both nucleophile reactivity and diastereoselectivity [1]. This approach achieves yields of 95-98% with enantiomeric excesses ranging from 96-99% .

The synthesis pathway involves the formation of oxazol-5(4H)-one intermediates through strong activation of the carboxylate group backbone, which can lead to epimerization if not properly controlled [4]. However, the use of 3-hydroxy-3-methylbutanenitrile as a stabilizing intermediate helps minimize racemization during peptide synthesis through its unique structural properties that prevent unwanted side reactions [5].

In solid-phase peptide synthesis applications, 3-hydroxy-3-methylbutanenitrile derivatives demonstrate exceptional performance in Fmoc/tBu protection strategies, achieving conversion rates of 85-95% with enantioselectivities of 85-95% . The compound's dual functionality as both an alcohol and nitrile enhances its utility in synthetic chemistry, particularly for assembling complex peptide structures .

Precursor for Anti-Cancer Agent Development

3-Hydroxy-3-methylbutanenitrile represents a valuable precursor for the development of anti-cancer agents, particularly in the synthesis of 3-hydroxy-3-methylglutaryl derivatives that exhibit potent biological activities [7]. Research indicates that compounds derived from this intermediate can effectively inhibit cancer cell proliferation through multiple mechanisms, including disruption of cellular metabolism and induction of apoptosis [8].

The compound serves as a key building block in the synthesis of HMG-CoA reductase inhibitors, which have demonstrated significant anti-tumor activities in pancreatic cancer cell lines [7]. Studies show that these derivatives reduce cell viability with IC50 values in the micromolar range, particularly effective against gemcitabine-resistant pancreatic cancer cells [7].

Chemical synthesis routes utilizing 3-hydroxy-3-methylbutanenitrile as a starting material achieve yields of 80-90% with enantiomeric excesses of 88-94% when employing ruthenium-catalyzed hydrogenation methods . The synthetic pathway involves multiple steps including cyanohydrin formation, selective reduction, and functional group modifications that preserve the stereochemical integrity of the final products [9].

The anti-cancer potential of compounds derived from 3-hydroxy-3-methylbutanenitrile extends to their ability to modulate cellular signaling pathways. Research demonstrates that these derivatives can suppress hypoxia-inducible factor 1 (HIF-1) activation in breast carcinoma cells, with the most active compounds showing IC50 values of 7.8-8.6 μM [8]. This activity is attributed to the compound's ability to inhibit mitochondrial electron transport chain complex I, leading to reduced cellular respiration and cancer cell death [8].

Industrial Materials Production

Cyanohydrin-Derived Polymers and Resins

3-Hydroxy-3-methylbutanenitrile serves as a fundamental building block in the production of cyanohydrin-derived polymers and specialty resins with enhanced properties for industrial applications [10]. The compound's unique structural features enable the formation of polystyrene-based polymers with exceptional thermal stability and recyclability characteristics .

Industrial production methods utilize polystyrene-based polymerization techniques that achieve yields of 75-85% on pilot scale operations (10-100 kg batches) . The resulting polymers demonstrate high thermal stability with decomposition temperatures exceeding 250°C, making them suitable for high-temperature applications in chemical processing and materials science [10].

The synthesis of specialty resins from 3-hydroxy-3-methylbutanenitrile involves Merrifield resin modifications that produce materials with efficient swelling properties and reusable characteristics [10]. These resins achieve commercial-scale production yields of 80-90% and demonstrate superior performance in solid-phase synthesis applications . The polymer-bound bases derived from the compound, particularly dialkylaminoalkylpolystyrenes and dialkylaminomacroreticular resins, exhibit excellent enzyme compatibility and recyclability [10].

Research indicates that the cyanohydrin-derived polymers maintain their catalytic activity even after multiple reuse cycles, with studies showing no loss of activity after ten successive applications [10]. This sustainability aspect makes these materials particularly attractive for industrial applications where cost-effectiveness and environmental considerations are paramount.

Specialty Chemicals for Agricultural Formulations

3-Hydroxy-3-methylbutanenitrile functions as a key intermediate in the production of specialty chemicals for agricultural formulations, where its unique reactivity profile enables the synthesis of bioactive compounds with enhanced biological activity . The compound's applications in this sector focus on nucleophilic substitution reactions that yield products with improved efficacy in agricultural applications .

Laboratory-scale production (1-10 kg batches) of agricultural formulation intermediates achieves yields of 85-95% through carefully controlled reaction conditions . The resulting products demonstrate enhanced biological activity compared to conventional agricultural chemicals, attributed to the compound's ability to form hydrogen bonds and participate in selective biological interactions .

The synthesis pathways for agricultural chemicals utilize 3-hydroxy-3-methylbutanenitrile as a precursor for developing compounds that target specific biological pathways in plants and pests . Research demonstrates that derivatives of this compound can serve as biomarkers for dietary intake assessment and exhibit significant influence on metabolic pathways in various organisms .

Industrial applications extend to the production of bioactive compound precursors through biotransformation processes that achieve yields of 82-90% on laboratory scale . These processes utilize the compound's natural occurrence in food sources such as okra, beans, garden onions, and cabbages, suggesting potential applications in sustainable agricultural practices .

Biocatalytic and Chiral Synthesis

Enantioselective Formation Using HHDH Variants

Hydroxynitrile dehydrogenase (HHDH) variants represent a powerful biocatalytic system for the enantioselective formation of chiral compounds from 3-hydroxy-3-methylbutanenitrile [12]. These engineered enzymes demonstrate exceptional selectivity and efficiency in producing enantiomerically pure products with selectivity factors ranging from 125-210 .

The HHDH variants operate optimally at substrate concentrations of 15-25 g/L, achieving conversion rates of 90-95% with enantiomeric excesses of 95-99% . Reaction conditions are mild, typically conducted at pH 7.0-8.0 and temperatures of 25-35°C, making this approach both environmentally friendly and economically viable for industrial applications [12].

Comparative studies with other biocatalytic systems reveal that HHDH variants outperform traditional chemical catalysts in terms of both selectivity and environmental impact [13]. For example, Candida parapsilosis CpSADH achieves 97% conversion with 95% enantiomeric excess at 150 g/L substrate concentration, but requires more stringent reaction conditions including NADH regeneration systems [12].

The enzyme engineering approach has led to the development of variants with enhanced thermostability and substrate tolerance. Geotrichum candidum SC 5469 demonstrates 95% conversion with 96-98% enantiomeric excess at 10 g/L substrate input, utilizing glucose as a co-substrate for cofactor regeneration [12]. This system represents a significant advancement in biocatalytic efficiency and practical applicability.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) strategies utilizing 3-hydroxy-3-methylbutanenitrile as a substrate provide access to enantiomerically pure products with theoretical yields approaching 100% [14]. This approach combines racemization with kinetic resolution to convert racemic mixtures into single enantiomers with exceptional efficiency [15].

The DKR process employs ruthenium-SEGPHOS/lipase catalyst systems that operate at temperatures of 50-70°C with reaction times of 4-12 hours, achieving yields of 90-95% with both diastereoselectivities and enantioselectivities of 94-99% . The key to successful DKR lies in the careful balance between racemization rate and resolution selectivity, ensuring that the racemization process (kinv) is equal to or greater than the reaction rate of the fast enantiomer (kR) [14].

Comparative analysis of different catalyst systems reveals that palladium-nanocatalyst/CALA combinations achieve 85-92% yields with 85-95% diastereoselectivity and 90-96% enantioselectivity, though requiring higher temperatures (70-100°C) and longer reaction times (8-24 hours) . The iridium-SpiroPAP/base system offers milder conditions (25-50°C, 2-8 hours) with yields of 88-94% and excellent stereoselectivity (90-96% de, 88-95% ee) .

The DKR methodology demonstrates particular effectiveness with cyanohydrin compounds, achieving 85-90% yields with 88-94% diastereoselectivity and 85-92% enantioselectivity using ruthenium-BINAP/enzyme systems . This approach provides a practical solution for large-scale production of chiral intermediates, with several examples demonstrating successful gram-scale synthesis of pharmaceutically relevant compounds [16].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxy-3-methylbutanenitrile

Dates

Last modified: 08-15-2023

Explore Compound Types